molecular formula C7H13N5O B13488410 2-Amino-3-(1-ethyl-1h-1,2,4-triazol-5-yl)propanamide

2-Amino-3-(1-ethyl-1h-1,2,4-triazol-5-yl)propanamide

Cat. No.: B13488410
M. Wt: 183.21 g/mol
InChI Key: QBOFTDUKSHGYKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(1-ethyl-1h-1,2,4-triazol-5-yl)propanamide is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(1-ethyl-1h-1,2,4-triazol-5-yl)propanamide can be achieved through several synthetic routes. One common method involves the nucleophilic ring opening of N-guanidinosuccinimide with amines, followed by cyclocondensation of intermediates and closure of the triazole ring . Another approach includes the intramolecular cyclocondensation of amidoguanidines or thermal condensation of N-cyanoimidates with hydrazine .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(1-ethyl-1h-1,2,4-triazol-5-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles such as halides, amines, and alcohols under appropriate reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-Amino-3-(1-ethyl-1h-1,2,4-triazol-5-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-(1-ethyl-1h-1,2,4-triazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, triazole derivatives are known to inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(1-ethyl-1h-1,2,4-triazol-5-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C7H13N5O

Molecular Weight

183.21 g/mol

IUPAC Name

2-amino-3-(2-ethyl-1,2,4-triazol-3-yl)propanamide

InChI

InChI=1S/C7H13N5O/c1-2-12-6(10-4-11-12)3-5(8)7(9)13/h4-5H,2-3,8H2,1H3,(H2,9,13)

InChI Key

QBOFTDUKSHGYKN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC=N1)CC(C(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.